molecular formula C17H14N2O3S2 B2563653 2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 341968-28-3

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B2563653
CAS No.: 341968-28-3
M. Wt: 358.43
InChI Key: RFMYKGSDCMAGEZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a complex organic compound that features a pyrimidine ring substituted with benzylsulfanyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with benzylsulfanyl and phenylsulfonyl reagents under controlled conditions. For instance, the preparation might involve the use of zinc powder and catalytic amounts of lead in tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Davis reagent under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or thiols.

    Substitution: Formation of new pyrimidine derivatives with different substituents.

Scientific Research Applications

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. For example, similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting a potential anti-inflammatory mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzylsulfanyl group and a phenylsulfonyl moiety. Its chemical structure is critical for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells.

  • Target Interactions : The compound has been shown to affect various pathways, particularly those involved in cell proliferation and apoptosis. It may inhibit certain kinases or enzymes that are crucial for cancer cell survival.
  • Biochemical Pathways : Preliminary studies suggest that it could influence pathways related to oxidative stress and inflammation, which are important in cancer biology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Cell viability assays (e.g., MTT assay) have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The IC50 values ranged from 7 µM to 29 µM depending on the specific cell line and experimental conditions .
Cell LineIC50 (µM)Selectivity
MCF-710-20High
HCT-11611-29Moderate
HeLa7-17High

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

  • Antibacterial Studies : In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing a significant reduction in cell viability at concentrations as low as 7 µM. The study employed flow cytometry to analyze apoptosis markers, confirming that the compound induces apoptosis through intrinsic pathways .
  • Metabolic Stability : Another research effort focused on the metabolic stability of related compounds in human liver microsomes. The findings indicated favorable metabolic profiles, suggesting that structural modifications could enhance activity and reduce toxicity .

Properties

IUPAC Name

5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYKGSDCMAGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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